CBR-5884 was identified through research aimed at discovering small molecules that could inhibit serine biosynthesis in cancer cells. Its primary classification is as a phosphoglycerate dehydrogenase inhibitor (IC50 = 33 μM), which indicates its potency in reducing serine synthesis in cells with heightened levels of this enzyme . The compound's chemical structure is characterized by the formula and has a molecular weight of 336.39 g/mol .
The synthesis of CBR-5884 involves several steps that are meticulously designed to yield high purity and specificity towards phosphoglycerate dehydrogenase. While the exact synthetic pathway details are proprietary, the general approach includes:
The molecular structure of CBR-5884 can be described using its chemical formula and structural features:
The InChI Key for CBR-5884 is QBVIRPJBDIZKBC-UHFFFAOYSA-N
, which aids in identifying its structure in chemical databases .
CBR-5884 primarily functions through its inhibition of phosphoglycerate dehydrogenase, leading to a decrease in de novo serine synthesis. The relevant chemical reactions include:
The mechanism of action for CBR-5884 involves several key steps:
The physical and chemical properties of CBR-5884 are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 336.39 g/mol |
Chemical Formula | |
Purity | ≥98% (HPLC) |
Storage Conditions | Store at -20°C |
Solubility | Soluble in DMSO |
These properties are essential for understanding how CBR-5884 can be utilized in laboratory settings and its stability during experiments .
CBR-5884 has significant implications in scientific research, particularly in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3